
Acemetacin
概述
描述
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class. It is the carboxymethyl ester prodrug of indomethacin, designed to improve gastric tolerability while retaining anti-inflammatory efficacy . After oral administration, this compound undergoes rapid hydrolysis to its active metabolite, indomethacin, which inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .
Therapeutic Indications:
this compound is used for osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute musculoskeletal pain, and postoperative pain. Its prodrug design mitigates gastrointestinal (GI) toxicity associated with direct indomethacin use .
准备方法
Classical Synthesis Methods
The historical synthesis of acemetacin involved the reaction of indomethacin with benzyl bromoacetate in the presence of an alkali metal salt, followed by catalytic hydrogenation to remove the benzyl protecting group. This method, however, faced significant challenges in purification due to the persistent contamination of the final product with unreacted indomethacin. The solubility profiles of this compound and indomethacin in common recrystallization solvents (e.g., ethanol, acetone) are nearly identical, rendering traditional recrystallization techniques ineffective for isolating pure this compound. Consequently, this approach was largely abandoned in favor of more efficient and scalable methodologies.
Modern Synthetic Approaches
Alkylation of Indomethacin with tert-Butyl Chloroacetate
The cornerstone of contemporary this compound synthesis is the alkylation of indomethacin with tert-butyl chloroacetate, as detailed in the patent EP0126942B1. This two-step process begins with the formation of the tert-butyl ester intermediate, followed by acid-mediated deprotection to yield this compound.
Reaction Conditions and Optimization
- Step 1 (Alkylation): Indomethacin (8.0 g) is reacted with tert-butyl chloroacetate (4.6 g) in dimethylformamide (80 mL) at 120–130°C for 1 hour in the presence of potassium fluoride (7.3 g). The reaction is quenched with aqueous sodium carbonate, yielding the tert-butyl ester of this compound as pale yellowish crystals with a melting point of 101–101.5°C and a yield of 90.9%.
- Step 2 (Deprotection): The tert-butyl ester is treated with hydrochloric acid or trifluoroacetic acid at room temperature to cleave the protecting group, producing this compound. This step is conducted under mild conditions to prevent degradation of the acid-labile indole moiety.
Key Process Enhancements
- Solvent Selection: Polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran are preferred for their ability to dissolve both indomethacin and the tert-butyl chloroacetate reagent.
- Catalyst Optimization: Potassium fluoride and cesium fluoride are employed as catalysts, with the latter demonstrating superior reactivity in non-polar solvents.
- Purity Control: Addition of alkali metal salts (e.g., sodium formate, potassium acetate) during the alkylation step reduces byproduct formation, achieving this compound ester purity exceeding 95%.
Alternative Protecting Group Strategies
Recent advancements have explored the use of phenacyl and tetrahydropyranyl (THP) esters as alternatives to the tert-butyl group. The phenacyl ester method, described in JP-A-192361/1982, involves reacting indomethacin with phenacyl bromoacetate, followed by deprotection via hydrogenolysis. While this approach avoids acidic deprotection conditions, it introduces complexities in handling hydrogen gas and palladium catalysts, limiting its industrial applicability.
Process Optimization and Scalability
Melt Crystallization Techniques
Melt crystallization has emerged as a viable method for producing this compound cocrystals and salts, enhancing its physicochemical stability. For instance, co-melting this compound with para-aminobenzoic acid at 190°C followed by crystallization from ethyl acetate yields a stable adduct with improved hydration resistance. This technique eliminates the need for solvent-mediated recrystallization, reducing environmental impact and production costs.
Dynamic Reaction Control
Incorporating temperature-inducible promoters to regulate gene expression in microbial biosynthesis pathways represents a novel frontier. Although primarily explored for acetaminophen production, this approach could be adapted for this compound by engineering Escherichia coli to express indomethacin synthase and glycolic acid transferase, enabling de novo synthesis from glycerol.
Analytical Methods for Quality Assurance
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC-DAD method has been developed for simultaneous quantification of this compound and its impurities (4-chlorobenzoic acid and indomethacin). Optimal separation is achieved using a mobile phase of acetonitrile:0.1% phosphoric acid (65:35 v/v) at a flow rate of 1.2 mL/min, with UV detection at 254 nm.
Table 1: Chromatographic Parameters for this compound Analysis
Parameter | Value |
---|---|
Column | C18 (250 mm × 4.6 mm, 5 µm) |
Retention Time | 6.2 ± 0.1 min |
Linearity Range | 10–200 µg/mL |
LOD | 0.15 µg/mL |
LOQ | 0.45 µg/mL |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to verify the ester functional group in this compound. The carbonyl stretch of the ester moiety appears at 1745 cm⁻¹ in the IR spectrum, while the C-O-C asymmetric stretching vibration is observed at 1240 cm⁻¹.
Comparative Analysis of Synthesis Routes
Table 2: Comparison of this compound Preparation Methods
化学反应分析
Fluorescence Quenching Reactions
Acemetacin interacts with fluorescent probes (acriflavine and silver nanoparticles) via static quenching mechanisms, forming non-fluorescent complexes. The reactions are characterized by:
-
Method I (Acriflavine):
-
Method II (Ag NP’s):
Parameter | Method I (Acriflavine) | Method II (Ag NP’s) |
---|---|---|
Stoichiometry | 1:1 (ion-association complex) | 1:1 (non-fluorescent complex) |
Binding Constant | ||
Linear Range | 2.0–20.0 µg/mL | 1.0–16.0 µg/mL |
Contact Time | Immediate | 3 min |
Acid-Catalyzed Hydrolysis
This compound undergoes hydrolysis under acidic conditions, with distinct mechanisms for its ester and amide groups:
-
Ester Hydrolysis:
-
Faster reaction rate compared to amide hydrolysis.
-
Proceeds via an A-2 mechanism (two water molecules involved in the rate-determining step).
-
-
Amide Hydrolysis:
Group | Mechanism | Key Features |
---|---|---|
Ester | A-2 | Faster kinetics, two water molecules |
Amide | A-2 → A-1 (pH-dependent) | Metabolite indomethacin formation |
Metabolic Transformations
This compound acts as a prodrug , undergoing extensive biotransformation:
-
Esterolytic Cleavage:
-
Secondary Metabolism:
Metabolite | Pathway | Activity |
---|---|---|
Indomethacin | Esterolytic cleavage | Active (COX inhibitor) |
O-Desmethyl-acemethacin | O-Demethylation | Inactive |
Des-4-chlorobenzoyl-acemethacin | N-Desacylation | Inactive |
Glucuronides | Conjugation | Inactive |
Cocrystal and Salt Formation
This compound forms cocrystals and salts to enhance stability and dissolution rates:
-
Piperazine Salt (ACM–PPZ):
-
ACM–PABA Adduct:
-
ACM–Nicotinamide Cocrystal:
Cocrystal/Salt | Key Interactions | Effect |
---|---|---|
Piperazine Salt | Hydrogen bonding (O–H⋯N, N–H⋯O) | Enhanced stability, dissolution |
PABA Adduct | Carboxylic⋯carboxyl heterosynthon | Faster dissolution (2.5×) |
Nicotinamide Cocrystal | Amide⋯ester hydrogen bonds | Fivefold dissolution rate increase |
Interactions with Biological Membranes
This compound interacts with phospholipid bilayers (e.g., DMPC) in a pH-dependent manner:
-
Neutral Form (pH 3.0):
-
Higher affinity for bilayers.
-
Disrupts phase transitions (lower ) and packing.
-
-
Negatively Charged Form (pH 7.4):
pH | Effect on Bilayers |
---|---|
3.0 | Neutral this compound causes lipid phase transition depression |
7.4 | Negatively charged form induces minor structural changes |
科学研究应用
Pharmacological Profile
Acemetacin is a prodrug that is metabolized to indomethacin, which exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins . The pharmacokinetics of this compound indicate that it has a favorable profile in terms of bioavailability and reduced gastrointestinal side effects compared to its active metabolite, indomethacin .
Treatment of Inflammatory Conditions
This compound is indicated for the treatment of various inflammatory conditions, including:
- Osteoarthritis
- Rheumatoid Arthritis
- Ankylosing Spondylitis
- Post-operative Pain
Clinical studies have demonstrated its efficacy in managing symptoms associated with these conditions. For instance, a long-term study involving 102 patients with rheumatoid arthritis showed significant improvements in morning stiffness and grip strength over 12 months .
Pain Management
This compound is utilized for managing acute pain, particularly post-operative pain. A systematic review assessed its efficacy in this context but found limited high-quality evidence supporting its use compared to placebo . Nevertheless, it remains a viable option due to its analgesic properties.
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound reveal that it undergoes extensive first-pass metabolism, resulting in variable bioavailability. Studies have shown that its bioavailability can be influenced by liver function and the presence of hepatic injury . Importantly, this compound has been associated with fewer gastrointestinal complications than indomethacin, making it a preferred choice for patients at risk for NSAID-related gastric damage .
Fixed Drug Eruption
A notable case report described a fixed drug eruption induced by this compound in a 49-year-old woman. This highlights the potential for adverse reactions even with commonly used medications .
Long-term Efficacy in Rheumatoid Arthritis
In another study focused on long-term therapy with this compound for rheumatoid arthritis, patients reported sustained improvements in their condition with manageable side effects over an extended treatment period .
Comparative Efficacy
A comparative analysis of this compound against other NSAIDs suggests that it may offer similar analgesic effects while presenting a lower risk for gastrointestinal complications. For example, doses of this compound have been correlated with equivalent doses of indomethacin and celecoxib in treating osteoarthritis and rheumatoid arthritis .
Drug | Indication | Typical Dosage | Efficacy Comparison |
---|---|---|---|
This compound | Osteoarthritis | 180 mg daily | Comparable to 400 mg celecoxib |
Indomethacin | Rheumatoid Arthritis | 75 mg daily | Comparable to 120 mg this compound |
Celecoxib | Osteoarthritis | 400 mg daily | Similar efficacy as this compound |
作用机制
相似化合物的比较
Pharmacological and Clinical Comparison with Similar Compounds
Acemetacin vs. Indomethacin
Pharmacological Profile
Clinical Efficacy
- Analgesia : In postoperative pain, 76.7% of patients reported "good to very good" pain relief with this compound vs. 66.7% with indomethacin .
- Anti-inflammatory Effects : Both drugs equally inhibited leukocyte infiltration and PGE2 synthesis in zymosan-induced inflammation models .
This compound vs. Celecoxib
Parameter | This compound | Celecoxib |
---|---|---|
COX-1 Inhibition | Moderate (via indomethacin) | Negligible |
COX-2 Inhibition | Potent (via indomethacin) | Selective |
LTB4 Modulation | No increase | Not reported |
- Efficacy : this compound matched celecoxib in pain control for osteoarthritis but with comparable gastric safety .
- Mechanistic Advantage : this compound’s lack of LTB4 elevation avoids microvascular inflammation linked to NSAID-induced GI damage .
This compound vs. Diclofenac and Other NSAIDs
This compound shares structural similarities with diclofenac (both are arylacetic acid derivatives) but differs in metabolism. Unlike diclofenac, this compound’s prodrug design delays systemic indomethacin release, reducing acute GI toxicity .
Key Research Findings
Gastric Safety Mechanism :
- This compound reduces leukocyte-endothelial adhesion by 50% compared to indomethacin, preventing microvascular injury .
- In gastric mucosa, this compound inhibits COX-1 by 19–74% vs. indomethacin’s 34–84%, sparing mucosal protection .
Anti-inflammatory Potency :
- This compound and indomethacin equally suppress PGE2 (COX-2) and TXB2 (COX-1) in vivo, confirming shared efficacy .
Clinical Outcomes: In rheumatoid arthritis, this compound provided sustained pain relief over 12 months with 28,988 patient-days of safe use . Double-blind trials showed this compound’s non-inferiority to indomethacin in psoriatic arthritis, with 55% vs. 30% "good" efficacy ratings .
生物活性
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity through its mechanism of action and pharmacokinetics. It is primarily known as a prodrug that is metabolized to its active form, indomethacin. This article explores the biological activity of this compound, including its pharmacokinetics, anti-inflammatory effects, and potential therapeutic applications.
This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators in inflammation and pain. The inhibition of COX leads to decreased production of pro-inflammatory mediators such as prostaglandin E2 and F2. This compound's metabolism results in the formation of indomethacin, which also exhibits anti-inflammatory properties.
Key Mechanisms:
- COX Inhibition: this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced inflammation and pain.
- Metabolite Activity: Indomethacin, the primary metabolite, further contributes to the anti-inflammatory effects by modulating leukocyte activity and reducing vascular permeability.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:
- Bioavailability: Approximately 66% in plasma and 64% in urine after repeated doses .
- Volume of Distribution: Ranges from 0.5 to 0.7 L/kg, indicating extensive distribution within the body .
- Protein Binding: Over 90% of this compound binds to plasma proteins, which may influence its therapeutic efficacy .
- Metabolism: this compound undergoes extensive hepatic metabolism to form indomethacin through esterolytic cleavage .
Anti-Inflammatory Activity
This compound has been shown to exhibit significant anti-inflammatory effects in various experimental models:
- In Vivo Studies: In a zymosan air pouch model in rats, both this compound and indomethacin demonstrated comparable reductions in leukocyte infiltration and prostaglandin synthesis. However, this compound caused less gastric damage compared to indomethacin, indicating a favorable safety profile .
- Liver Studies: Research on acute liver injury induced by carbon tetrachloride (CCl4) revealed that this compound's bioavailability increased during liver damage phases, suggesting potential protective effects on liver function during inflammatory conditions .
Case Studies
- Acute Inflammation Model:
- Colorectal Cancer Prevention:
Summary Table of Biological Activity
Parameter | This compound | Indomethacin |
---|---|---|
COX Inhibition | Non-selective | Non-selective |
Bioavailability | ~66% | Variable |
Protein Binding | >90% | >90% |
Gastric Safety | Higher safety | Lower safety |
Anti-inflammatory Effect | Significant | Significant |
常见问题
Basic Research Questions
Q. How is acemetacin’s anti-inflammatory efficacy assessed in experimental models, and what methodological considerations are critical for reproducibility?
- Answer: The zymosan-induced air pouch model in rats is a standard method to evaluate anti-inflammatory effects. Key parameters include leukocyte infiltration, prostaglandin (PGE₂), and thromboxane (TXB₂) levels in exudates. Ensure consistent dosing (e.g., 2.7–83.8 mmol kg⁻¹) and administration routes (oral vs. local). Control for variables like biotransformation rates by quantifying plasma and tissue indomethacin levels post-administration .
Q. What experimental approaches validate this compound’s metabolic conversion to indomethacin, and how do researchers distinguish between parent and metabolite effects?
- Answer: High-performance liquid chromatography (HPLC) or mass spectrometry quantifies indomethacin levels in plasma and tissues after this compound administration. Comparative studies with pure indomethacin controls are essential. Track differential effects on biomarkers (e.g., leukotriene B₄ [LTB₄] levels, which increase with indomethacin but not this compound) to isolate metabolite-specific actions .
Q. What are the standard protocols for assessing this compound’s gastric safety profile in preclinical studies?
- Answer: Use rodent models to compare gastric mucosal damage between this compound and indomethacin. Measure parameters like ulcer index, histopathological changes, and inflammatory mediators (e.g., LTB₄). Ensure blinding during histopathology scoring and control for confounding factors such as fasting duration .
Q. How do researchers design dose-response studies to balance this compound’s efficacy and toxicity?
- Answer: Employ log-dose increments (e.g., 2.7–83.8 mmol kg⁻¹) to establish ED₅₀ values for anti-inflammatory effects and LD₅₀ for toxicity. Use nonlinear regression models to analyze dose-response curves. Validate results across multiple cohorts to account for inter-individual variability .
Q. How do researchers design blinded, placebo-controlled trials to evaluate this compound’s efficacy in chronic inflammation without confounding by indomethacin’s effects?
- Answer: Use a triple-blind design: participants, investigators, and statisticians are unaware of treatment assignments. Measure indomethacin plasma levels to confirm compliance and exclude subjects with rapid metabolizer phenotypes. Predefine primary endpoints (e.g., LTB₄/PGE₂ ratios) to capture this compound-specific effects .
Q. Methodological Considerations
- Data Reproducibility: Follow guidelines from Medicinal Chemistry Research for compound characterization (e.g., HPLC purity ≥95%, IUPAC naming) and detailed experimental protocols .
- Ethical Compliance: Adhere to informed consent frameworks for human studies, emphasizing risks of NSAID-related gastrointestinal effects .
- Literature Synthesis: Use systematic review tools (e.g., PRISMA) and databases (MEDLINE, EMBASE) to mitigate publication bias .
属性
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022540 | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
637ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
Record name | SID855677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53164-05-9 | |
Record name | Acemetacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acemetacin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acemetacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acemetacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
151.5ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。